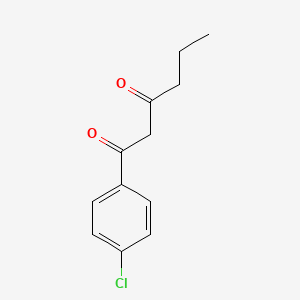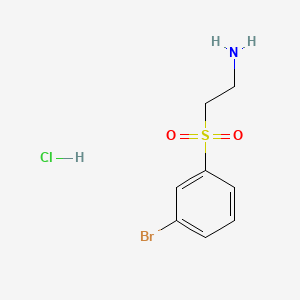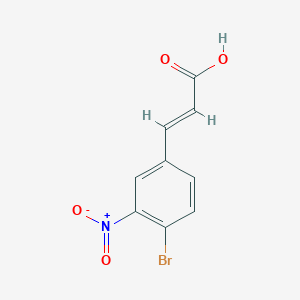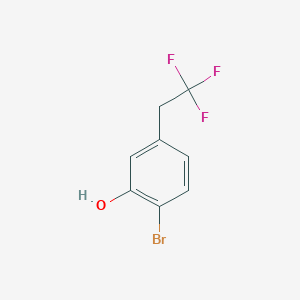
2-Bromo-5-(2,2,2-trifluoroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C8H6BrF3O It is a brominated phenol derivative, characterized by the presence of a trifluoroethyl group at the 5-position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol typically involves the bromination of 5-(2,2,2-trifluoroethyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position of the phenol ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethyl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-(2,2,2-trifluoroethyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(2,2,2-trifluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its phenolic structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(trifluoromethoxy)phenol: Contains a trifluoromethoxy group, differing in its oxygen linkage.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar trifluoroethyl group but with a pyridine ring instead of a phenol ring.
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethyl)phenol is unique due to the combination of its bromine and trifluoroethyl substituents, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H6BrF3O |
|---|---|
Molekulargewicht |
255.03 g/mol |
IUPAC-Name |
2-bromo-5-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |
InChI-Schlüssel |
XJGZRKFJLGVLSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(F)(F)F)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
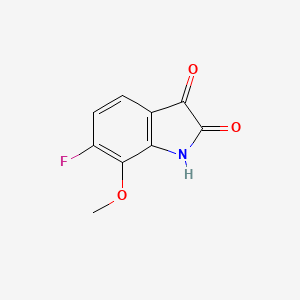

![3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl chloride](/img/structure/B13630867.png)
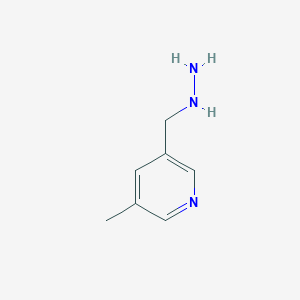
![{5-cyclobutyl-1-[3-(dimethylamino)propyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13630879.png)

